molecular formula C17H13Cl2N3O3S B2997467 5-(2,5-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide CAS No. 708996-70-7

5-(2,5-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide

Cat. No.: B2997467
CAS No.: 708996-70-7
M. Wt: 410.27
InChI Key: HXUUXXCBHKPDPX-UHFFFAOYSA-N
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Description

5-(2,5-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 2,5-dichlorophenyl group, a methyl group, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the furan ring through the Paal-Knorr reaction, followed by the introduction of the 2,5-dichlorophenyl group via electrophilic aromatic substitution. The thiadiazole moiety is then introduced through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-diones.

    Reduction: The carbonyl group in the thiadiazole moiety can be reduced to form corresponding alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-diones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,5-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the thiadiazole moiety suggests potential interactions with sulfur-containing biomolecules.

Comparison with Similar Compounds

Similar Compounds

    5-(2,5-dichlorophenyl)furan-2-carbaldehyde: Shares the furan and dichlorophenyl moieties but lacks the thiadiazole group.

    3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione: Contains a furan ring and dichlorophenyl group but differs in the presence of a thiazolidine moiety.

Uniqueness

The uniqueness of 5-(2,5-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide lies in its combination of a furan ring, dichlorophenyl group, and thiadiazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

5-(2,5-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3S/c1-8(23)5-15-20-17(26-22-15)21-16(24)11-7-14(25-9(11)2)12-6-10(18)3-4-13(12)19/h3-4,6-7H,5H2,1-2H3,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUUXXCBHKPDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=NC(=NS3)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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